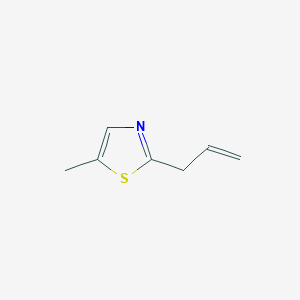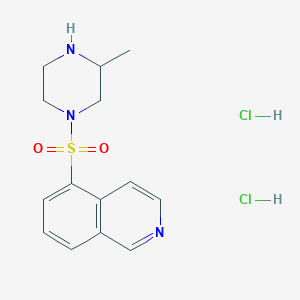
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
Vue d'ensemble
Description
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, also known as H-7 dihydrochloride, is a compound with the molecular formula C14H17N32 and a molecular weight of 364.29 . It is a hydrochloride salt prepared from anileridine and two molar equivalents of hydrogen chloride . It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor .
Molecular Structure Analysis
The molecular structure of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride can be represented by the InChI string: InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17 (11)20 (18,19)14-4-2-3-12-10-15-6-5-13 (12)14/h2-6,10-11,16H,7-9H2,1H3 . The Canonical SMILES representation is: CC1CNCCN1S (=O) (=O)C2=CC=CC3=C2C=CN=C3 .Applications De Recherche Scientifique
Inhibition of Protein Kinase and Cancer Research
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, commonly known as H-7, is extensively studied for its role in inhibiting protein kinases. Blaya et al. (1998) investigated its effects on tumor progression, particularly in reducing metastases in Lewis lung carcinoma, suggesting its potential in cancer therapy (Blaya, Crespo, Crespo, & Aliño, 1998). Similarly, Ronca, Chan, & Yu (1997) demonstrated that H-7 induces apoptosis in human neuroblastoma cells, indicating its possible application in treating neuroblastoma (Ronca, Chan, & Yu, 1997).
Role in Neuronal Differentiation
H-7 has been shown to induce neuritogenesis in Neuro-2a cells, as demonstrated by Miñana, Felipo, & Grisolía (1990), highlighting its role in neural differentiation (Miñana, Felipo, & Grisolía, 1990). This suggests its potential use in neurological research and possibly in the treatment of neurodegenerative diseases.
Immune System and Cellular Responses
Koizumi et al. (1986) found that H-7 suppresses interleukin 2 production and receptor expression in T-cells, indicating its significant role in modulating immune responses (Koizumi, Nakao, Matsui, Katakami, Katakami, & Fujita, 1986). Additionally, Gupta, Gollapudi, & Vayuvegula (1988) observed that H-7 blocks lipopolysaccharide-induced B cell proliferation, further supporting its relevance in immunological research (Gupta, Gollapudi, & Vayuvegula, 1988).
Differentiation and Cell Cycle Modulation
Research by Chakrabarty, Chen, Chen, Trujillo, & Lin (1992) on colon adenocarcinoma cells showed that H-7 can modulate phenotypic properties and affect cell differentiation (Chakrabarty, Chen, Chen, Trujillo, & Lin, 1992). Minana, Felipo, & Grisolía (1992) also demonstrated its impact on the cell cycle of neuroblastoma cells (Minana, Felipo, & Grisolía, 1992).
Propriétés
IUPAC Name |
5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNDFTUZMEYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474690 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
CAS RN |
140663-38-3 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



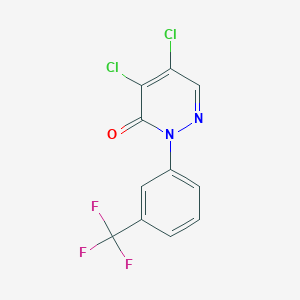
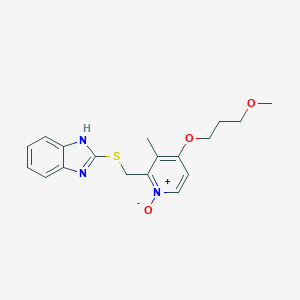
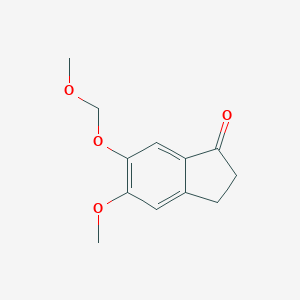
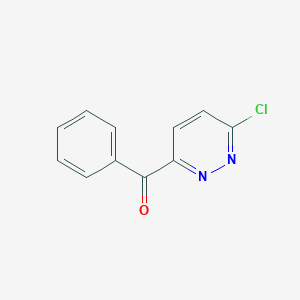
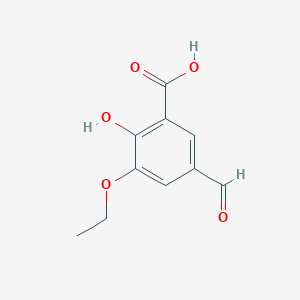
![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)
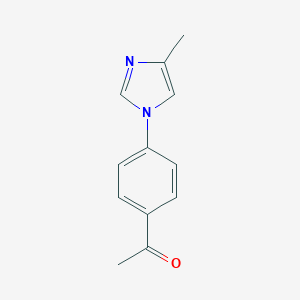
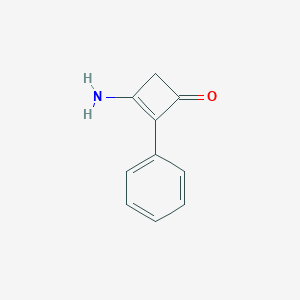
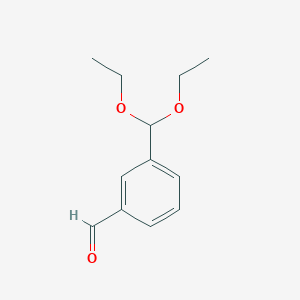
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)
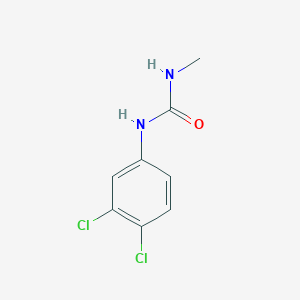
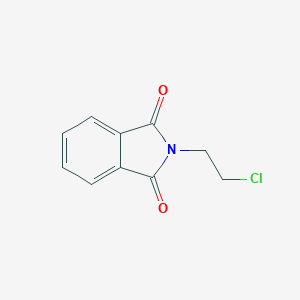
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
